molecular formula C16H16ClN3O5 B13895652 2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate

2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate

Cat. No.: B13895652
M. Wt: 365.77 g/mol
InChI Key: KYPHYKJNFMMRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate is a synthetic organic compound known for its applications in various scientific fields. It is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of 4-(3-chlorobenzoyl)piperazine-1-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often employed as a reagent in organic synthesis and as a tool for studying biological processes.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl 4-(3-chlorobenzoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H16ClN3O5

Molecular Weight

365.77 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(3-chlorobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H16ClN3O5/c17-12-3-1-2-11(10-12)15(23)18-6-8-19(9-7-18)16(24)25-20-13(21)4-5-14(20)22/h1-3,10H,4-9H2

InChI Key

KYPHYKJNFMMRHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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